

Buprofezin: A Comprehensive Technical Datasheet on its Physicochemical Properties

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Compound of Interest

Compound Name: *Buprofezin (Standard)*

Cat. No.: *B033132*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Buprofezin, a thiadiazine insecticide. The information is presented to support research, development, and scientific understanding of this compound. All quantitative data is summarized in structured tables for ease of comparison, and where available, detailed experimental methodologies are provided.

Chemical Identity and General Properties

Buprofezin is an insect growth regulator that acts by inhibiting chitin synthesis, primarily targeting pests such as mealybugs, leafhoppers, and whiteflies on various crops.[1] It is a white to pale yellow crystalline solid with no discernible odor.[2]

Identifier	Value
IUPAC Name	(2Z)-2-(tert-butylimino)-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one
CAS Number	69327-76-0
Molecular Formula	C ₁₆ H ₂₃ N ₃ OS[3][4][5]
Molar Mass	305.44 g/mol [1][3]
Appearance	White to pale yellow crystals[2]
Odor	Odorless

Physicochemical Properties

The following tables summarize the key physical and chemical properties of Buprofezin, compiled from various sources.

Thermal and Density Properties

Property	Value	Temperature (°C)
Melting Point	104.5 - 106.1 °C[2][3][6]	N/A
Boiling Point	267.6 °C[2]	N/A
Density	1.18 g/cm ³ [3][6]	20

Vapor Pressure and Volatility

Property	Value	Temperature (°C)
Vapor Pressure	9.4 x 10 ⁻⁶ mm Hg[2]	25
	1.25 x 10 ⁻³ Pa[6]	25
Henry's Law Constant	4.2 x 10 ⁻⁶ atm·m ³ /mol	25

Solubility

Solvent	Solubility	Temperature (°C)
Water	0.9 mg/L[2][3]	20-25
Chloroform	520 g/L[4]	25
Toluene	320 g/L[4]	25
Acetone	240 g/L[4]	25
Ethanol	80 g/L[4]	25

Partition Coefficient and Stability

Property	Value	Conditions
Octanol-Water Partition Coefficient (log Kow)	4.93[2]	pH 7
Stability	Stable to light. Hydrolytically stable at pH 5-11.[7]	N/A

Experimental Protocols

The determination of the physicochemical properties of pesticides like Buprofezin follows standardized methodologies to ensure accuracy and reproducibility. The most commonly cited methods are the OECD Guidelines for the Testing of Chemicals.

Determination of Vapor Pressure (OECD Guideline 104)

The vapor pressure of Buprofezin is typically determined using the vapor pressure balance method or the gas saturation method.

- Principle: These methods measure the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.
- Methodology (Gas Saturation Method):

- A stream of inert gas (e.g., nitrogen) is passed over the test substance at a constant temperature.
- The gas becomes saturated with the vapor of the substance.
- The amount of the substance transported by the gas is determined analytically (e.g., by gas chromatography).
- The vapor pressure is calculated from the mass of the substance transported and the volume of the gas passed.
- Measurements are typically conducted at a range of temperatures to establish a vapor pressure curve.[\[5\]](#)[\[8\]](#)[\[9\]](#)

Determination of Water Solubility (OECD Guideline 105)

For substances with low water solubility like Bupropion, the column elution method is preferred.

- Principle: This method determines the saturation concentration of a substance in water at a given temperature.
- Methodology (Column Elution Method):
 - A column is packed with an inert carrier material coated with an excess of the test substance.
 - Water is passed through the column at a slow, constant flow rate.
 - The concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.
 - The concentration at the plateau represents the water solubility of the substance.
 - The test is performed at a constant temperature, typically 20 °C.[\[10\]](#)[\[11\]](#)

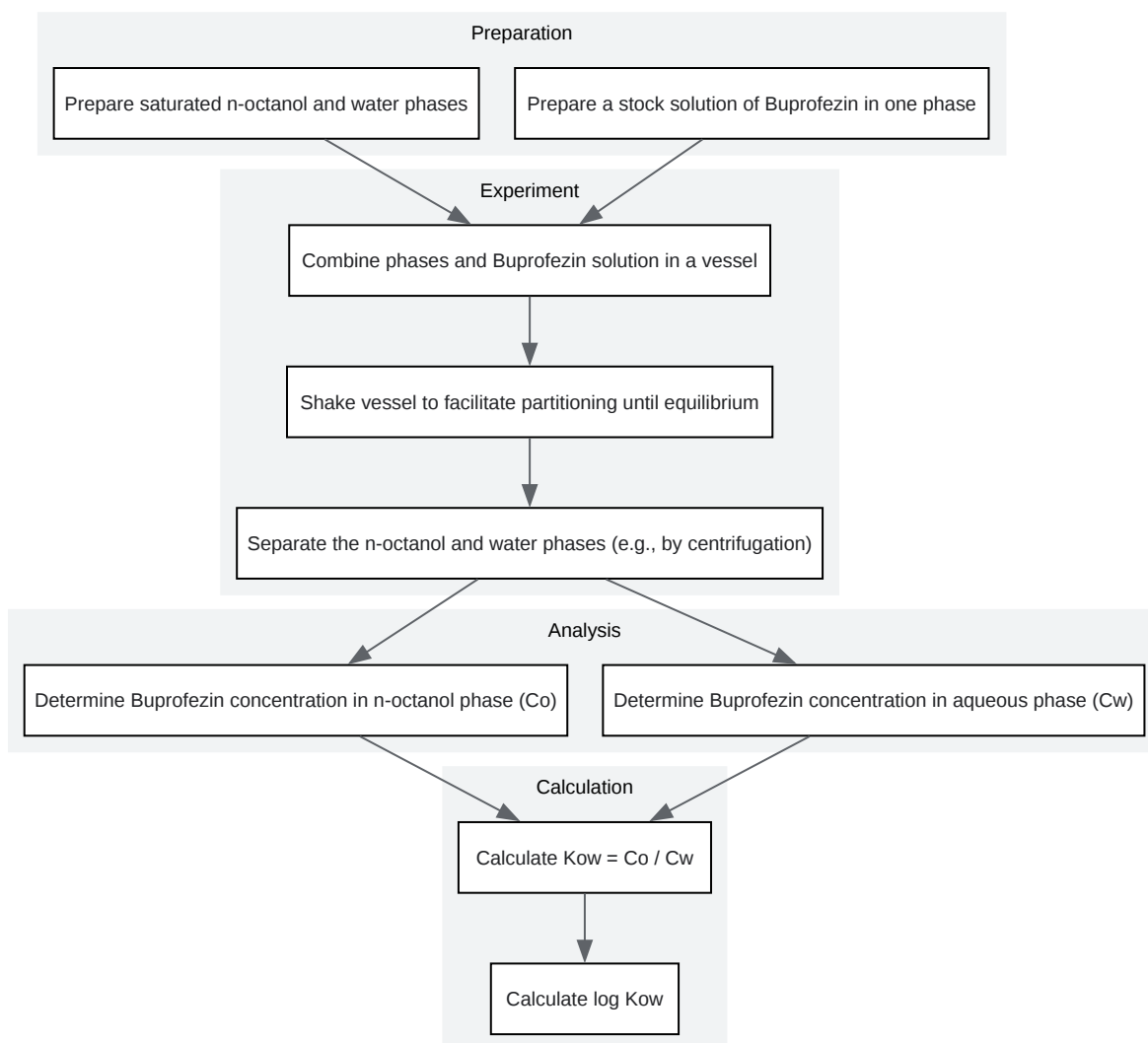
Determination of Octanol-Water Partition Coefficient (OECD Guideline 107)

The shake flask method is a common technique for determining the octanol-water partition coefficient (K_{ow}).

- Principle: This method measures the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.
- Methodology (Shake Flask Method):
 - A known amount of the test substance is dissolved in either n-octanol or water.
 - The two immiscible phases are placed in a vessel and shaken to facilitate partitioning of the substance between them until equilibrium is reached.
 - The phases are then separated, typically by centrifugation.
 - The concentration of the substance in each phase is determined analytically.
 - The partition coefficient (K_{ow}) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[\[4\]](#)[\[12\]](#)[\[13\]](#)

Mandatory Visualizations

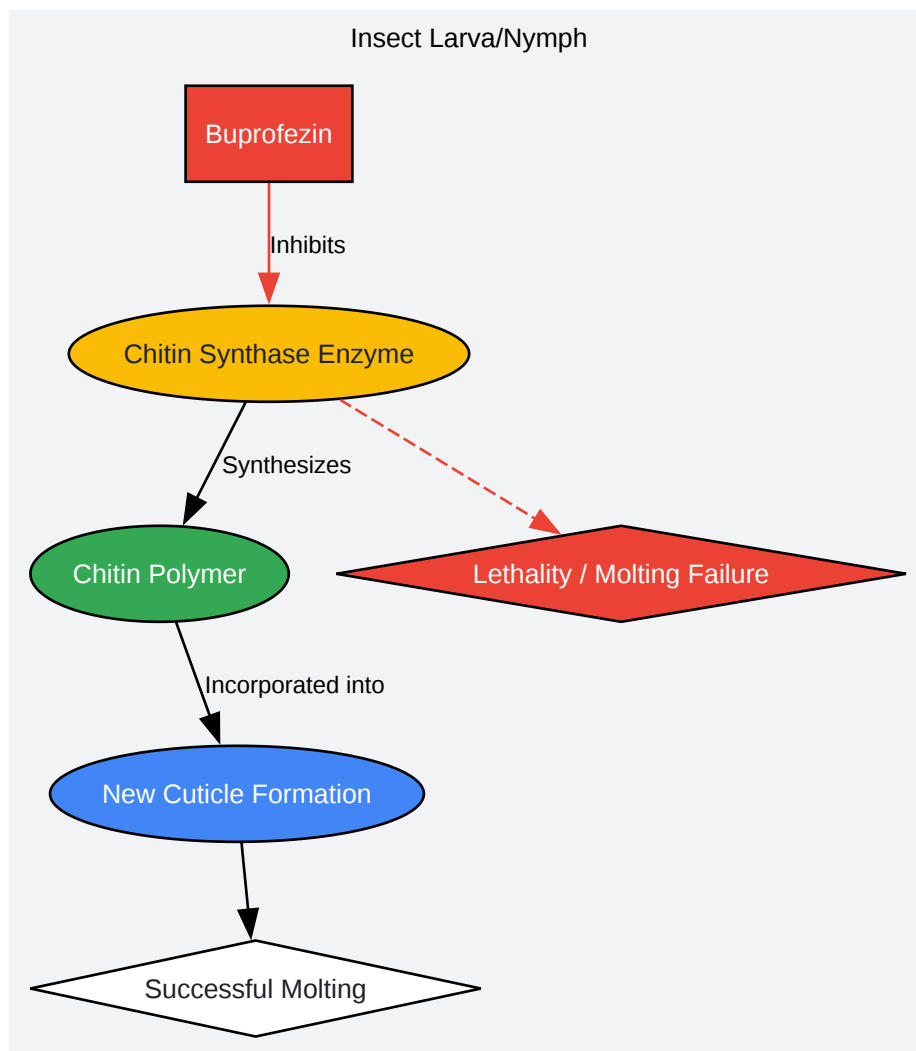
Experimental Workflow for K_{ow} Determination



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Caption: Workflow for determining the Octanol-Water Partition Coefficient (Kow) via the Shake Flask Method.

Conceptual Signaling Pathway of Buprofezin's Mode of Action



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Caption: Conceptual pathway of Buprofezin's inhibitory action on chitin synthesis during insect molting.

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